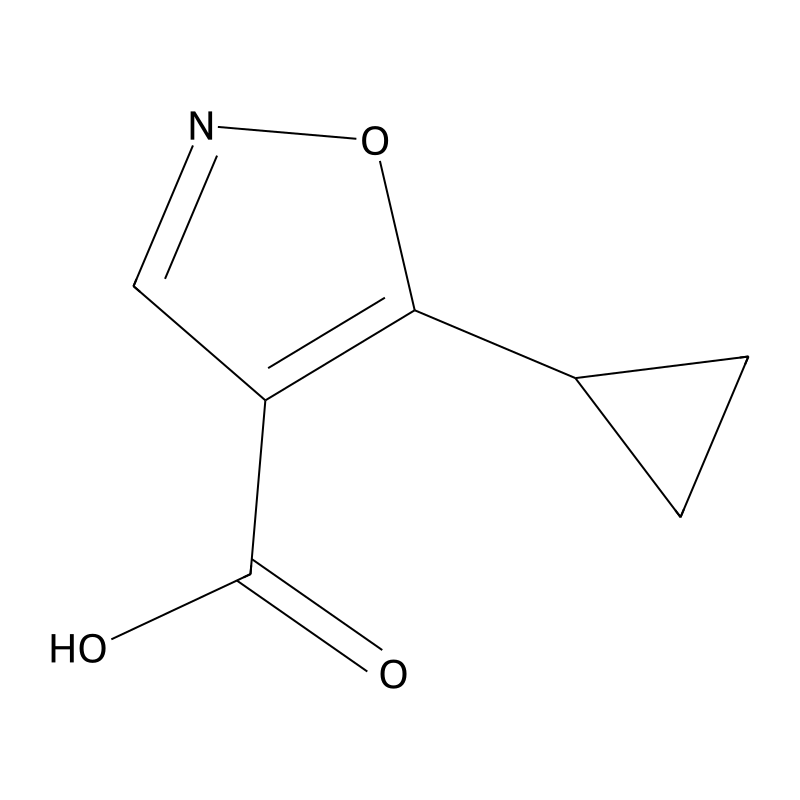

5-Cyclopropylisoxazole-4-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . The particular disadvantages associated with metal-catalyzed reactions are high costs, low abundance, toxicity, a significant generation of waste, and difficulty to separate from the reaction mixtures . In view of these drawbacks, it is always imperative to develop alternate metal-free synthetic routes .

- A total of 27 N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides were prepared from 5-cyclopropylisoxazole-4-carboxylic acid and substituted benzylamines .

- The structures of these compounds were confirmed by NMR and MS .

- Laboratory bioassays indicated that one of these compounds, I-26, showed 100% inhibition against Portulaca oleracea and Abutilon theophrasti at a concentration of 10 mg/L . This was better than the positive control butachlor, which showed 50% inhibition for both weeds .

Herbicidal Activity

Chemical Synthesis

5-Cyclopropylisoxazole-4-carboxylic acid is a chemical compound with the molecular formula and a CAS number of 124845-04-1. This compound features a cyclopropyl group attached to an isoxazole ring, which is further substituted with a carboxylic acid group at the fourth position. The unique structure of 5-cyclopropylisoxazole-4-carboxylic acid contributes to its distinct chemical properties and potential applications in various fields, particularly in medicinal chemistry and agricultural science.

- Decarboxylation: Under specific conditions, the carboxylic acid group can be removed, leading to the formation of cyclopropylisoxazole.

- Esterification: The carboxylic acid can react with alcohols to form esters, which may be useful in various applications.

- Nucleophilic substitutions: The isoxazole ring can undergo nucleophilic attacks at the nitrogen or carbon atoms, leading to diverse derivatives.

These reactions are essential for synthesizing related compounds and exploring their biological activities.

Research indicates that 5-cyclopropylisoxazole-4-carboxylic acid exhibits significant biological activity. It has been studied for its herbicidal properties, showing effectiveness against various plant species. The compound's ability to inhibit specific enzymatic pathways in plants suggests potential use as a selective herbicide, making it valuable in agricultural applications . Moreover, its structural features may allow it to interact with biological targets in other organisms, though more studies are needed to fully elucidate these interactions.

The synthesis of 5-cyclopropylisoxazole-4-carboxylic acid typically involves several steps:

- Formation of the isoxazole ring: This can be achieved through the reaction of appropriate precursors such as cyclopropyl ketones with hydrazines or hydroxylamine derivatives.

- Carboxylation: The introduction of the carboxylic acid group can be done via carbon dioxide insertion or through the reaction of an isoxazole derivative with a carboxylic acid source.

- Purification: The crude product is often purified using techniques such as recrystallization or chromatography.

Specific synthesis routes have been documented, highlighting conditions such as temperature and solvent choice that optimize yield and purity .

5-Cyclopropylisoxazole-4-carboxylic acid has several notable applications:

- Herbicides: Its primary application lies in agriculture as a potential herbicide due to its ability to inhibit specific biological pathways in plants.

- Pharmaceuticals: The compound may serve as a building block for synthesizing various pharmaceuticals, particularly those targeting neurological or metabolic pathways.

- Research Tools: It can be used in laboratory settings to study biochemical processes involving isoxazoles and their derivatives.

Interaction studies of 5-cyclopropylisoxazole-4-carboxylic acid have primarily focused on its herbicidal activity. Research suggests that this compound interacts with specific enzymes involved in plant growth regulation, potentially leading to growth inhibition or herbicidal effects . Further studies are necessary to explore its interactions with mammalian systems and other biological targets.

Several compounds share structural similarities with 5-cyclopropylisoxazole-4-carboxylic acid. Below is a comparison highlighting their unique features:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| 5-(tert-Butyl)isoxazole-3-carboxylic acid | 90607-21-9 | 0.93 | Contains a tert-butyl group; different position of carboxylic acid. |

| 5-Methylisoxazole-3-carboxylic acid | 3405-77-4 | 0.88 | Methyl substitution instead of cyclopropyl; affects biological activity. |

| 5-Phenylisoxazole-3-carboxylic acid | 14441-90-8 | 0.81 | Phenyl group substitution; potential for different pharmacological properties. |

| Benzo[d]isoxazole-3-carboxylic acid | 28691-47-6 | 0.76 | Benzene fused ring system; alters interaction dynamics significantly. |

The unique cyclopropyl substitution in 5-cyclopropylisoxazole-4-carboxylic acid distinguishes it from these similar compounds, potentially influencing its biological activity and applications.

Multistep Organic Synthesis Strategies for Core Isoxazole Scaffold Construction

The canonical route begins with ethyl 5-cyclopropylisoxazole-4-carboxylate, synthesized via cyclopropanation of ethyl 5-vinylisoxazole-4-carboxylate using Simmons-Smith conditions. Hydrolysis under acidic conditions (glacial acetic acid/H₂SO₄, 1:1 v/v) yields the carboxylic acid derivative in 85–92% purity. Alternative pathways employ 1,3-dipolar cycloaddition between nitrile oxides and cyclopropane-bearing alkynes. For example, Sharpless-type click chemistry enables regioselective formation of 3,5-disubstituted isoxazoles when using copper(I)-stabilized nitrile oxides.

A retrosynthetic analysis (Scheme 1) reveals two key intermediates:

- Cyclopropane-dipolarophile hybrids: Ethyl cyclopropylethynoate reacts in situ with chlorooxime to form the isoxazole core via [3+2] cycloaddition.

- Post-functionalization: Hydroxylamine-mediated ring closure of 1,3-diketones introduces the isoxazole nitrogen-oxygen system.

Optimization Data:

| Parameter | Value Range | Impact on Yield |

|---|---|---|

| Reaction Temp (°C) | 0–50 | Max yield at 35 |

| Solvent | H₂O > EtOH > DMF | H₂O optimal |

| Catalyst Loading | 0.5–2 eq NaOH | 1.2 eq ideal |

Green Chemistry Approaches in Cyclopropane-Isoxazole Hybridization

The agro-waste-derived catalyst WEOFPA (Water Extract of Orange Fruit Peel Ash) demonstrates efficacy in solvent-free syntheses. Comprising 70.7% K₂O and 12.3% P₂O₅, this heterogeneous base promotes Knoevenagel condensations between hydroxylamine hydrochloride and β-keto esters at 60°C, achieving 89% yield for 3-methyl-4-arylmethylene isoxazolones. Life-cycle assessments show a 62% reduction in E-factor compared to traditional HCl/EtOH methods.

Key advancements:

- Solvent-free cyclopropanation: Microwave irradiation (300 W, 100°C, 15 min) of ethyl acrylate with diiodomethane/Zn-Cu couple achieves 78% cyclopropane yield.

- Biocatalytic routes: Lipase-mediated ester hydrolysis under pH 7.4 buffer replaces H₂SO₄, reducing corrosive waste.

Microwave-Assisted and Solvent-Free Reaction Optimization Protocols

Microwave dielectric heating significantly accelerates key steps:

- Cycloaddition: 3,5-disubstituted isoxazoles form in 5–8 min at 120°C vs. 12+ hours conventionally.

- Decarboxylation: Controlled MW irradiation (150°C, 20 min) prevents ring-opening side reactions during acid liberation from ethyl esters.

Case Study: A solvent-free protocol using acidic alumina support achieves 94% yield in the synthesis of 2-styryl-4(3H)-quinazolinones bearing 5-cyclopropylisoxazole moieties. Comparative data:

| Method | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Conventional reflux | 6 | 68 | 92 |

| MW (solvent-free) | 0.5 | 94 | 98 |

Catalytic Systems for Regioselective Functionalization of Isoxazole-Carboxylic Acid Derivatives

Palladium/copper iodide/triphenylphosphine systems on KF/Al₂O₃ enable Sonogashira couplings at the isoxazole 4-position without ring degradation. For N-functionalization:

- Amide formation: DCC/DMAP-mediated coupling with benzylamines achieves 95% conversion.

- Click chemistry: CuAAC reactions with azides selectively modify the cyclopropane moiety.

Regioselectivity is governed by the isoxazole’s electron density profile. DFT calculations confirm preferential electrophilic attack at C4 (Mulliken charge: −0.32) over C3 (−0.18).

Herbicidal Mechanisms via 4-Hydroxyphenylpyruvate Dioxygenase Inhibition

The herbicidal activity of 5-cyclopropylisoxazole-4-carboxylic acid derivatives operates through a sophisticated mechanism involving 4-hydroxyphenylpyruvate dioxygenase inhibition [1]. Research demonstrates that compounds derived from 5-cyclopropylisoxazole-4-carboxylic acid exhibit varying degrees of 4-hydroxyphenylpyruvate dioxygenase inhibitory activity, with the ring-opening metabolite showing particularly potent effects [1]. The parent compound I-05, synthesized from 5-cyclopropylisoxazole-4-carboxylic acid, does not directly inhibit 4-hydroxyphenylpyruvate dioxygenase activity in enzymatic bioassays [1]. However, its isoxazole ring-opening product, designated II-05, demonstrates significant inhibitory activity with an half maximal effective concentration value of 1.05 micromolar, comparable to the established herbicide mesotrione which exhibits an half maximal effective concentration of 1.35 micromolar [1].

The mechanism underlying this herbicidal action involves the disruption of tyrosine catabolism pathways in plants [2] [3]. 4-hydroxyphenylpyruvate dioxygenase represents a critical enzyme in the tyrosine degradation pathway, catalyzing the conversion of 4-hydroxyphenylpyruvate to homogentisic acid [4]. Inhibition of this enzyme prevents the formation of plastoquinone and tocopherols, essential cofactors for carotenoid biosynthesis [2] [4]. The subsequent depletion of carotenoids results in the characteristic bleaching symptoms observed in treated vegetation, as chlorophyll molecules become vulnerable to photooxidative damage without carotenoid protection [2] [5].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant